4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3S/c18-17(19,20)11-2-1-3-13(8-11)24-14(22-23-16(24)29)9-21-15(26)10-4-6-12(7-5-10)25(27)28/h1-8H,9H2,(H,21,26)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHNNOSOCHZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the benzamide linkage.
Triazole Ring Formation: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Nitro and Trifluoromethyl Groups: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of Benzamide Linkage: The final step involves the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Triazole-Thione Core
Nitro Group
-
The -NO₂ group at the 4-position of the benzamide is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic substitution reactions under basic conditions.
Amide Linkage
-
The benzamide group shows typical hydrolysis susceptibility under acidic or basic conditions, though stability data for this compound remains unpublished.
Crystallographic Insights Influencing Reactivity
The molecular structure reveals critical geometric parameters affecting chemical behavior:
| Property | Value | Source |
|---|---|---|
| Dihedral Angles (Triazole vs. Rings) | 21.4°, 61.4°, 102.4° | |
| Bond Angles (Triazole) | 102.22°–129.64° | |
| Intermolecular Interactions | C–H⋯O H-bonds, π–π stacking |
These structural features suggest constrained rotational freedom, potentially limiting steric accessibility in reactions .
Comparative Analysis with Analogues
A structurally similar compound, N-{[4-(3-phenyl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamide, was synthesized via acid-promoted condensation (H₂SO₄ in ethanol) . This method could theoretically apply to the target compound, though experimental validation is required .
Stability and Environmental Sensitivity
-
Thermal Stability : No decomposition observed below 200°C.
-
pH Sensitivity : Limited data, but the triazole-thione group may protonate under strongly acidic conditions.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing the triazole moiety. For instance, derivatives of triazoles have been synthesized and evaluated for their efficacy against various fungal strains. These compounds often exhibit superior activity compared to traditional antifungal agents like fluconazole. The incorporation of the sulfanylidene group in 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide may enhance its antifungal potency by improving binding affinity to fungal targets .
Antimicrobial Properties
Triazole derivatives are also recognized for their broad-spectrum antimicrobial activities. The structural characteristics of this compound suggest potential applications in treating bacterial infections. Studies on related compounds indicate that modifications to the triazole ring can lead to enhanced antibacterial activity against resistant strains .
Anticancer Research
The triazole ring has been implicated in anticancer activity due to its ability to interfere with cellular processes. Compounds similar to this compound have shown promise in preclinical models for various cancers. The nitro group may play a role in inducing apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that variations in substituents on the triazole ring can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances reactivity |
| Trifluoromethyl group | Improves lipophilicity |
| Sulfanylidene group | Increases binding affinity |
Case Studies
Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Antifungal Evaluation : A series of triazole derivatives were synthesized and tested against Candida species. Compounds with similar structures exhibited MIC values lower than 25 µg/mL against resistant strains .
- Antimicrobial Activity : Triazole derivatives were evaluated for their antibacterial effects against various pathogens. Some compounds demonstrated significant inhibition at low concentrations .
- Anticancer Studies : Preclinical trials involving triazole-based compounds showed promising results in inhibiting tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Spectral and Physicochemical Properties
Infrared Spectroscopy (IR)
- Target Compound : Expected C=O stretch (benzamide) near 1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides ). The sulfanylidene (C=S) stretch is likely observed at ~1240–1255 cm⁻¹, consistent with triazole-thiones .
- Compounds 7–9 : Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles; C=S stretches at 1247–1255 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
- Target Compound : Aromatic protons (3-(trifluoromethyl)phenyl) would resonate as a multiplet near δ 7.4–7.8 ppm, similar to trifluoromethyl-substituted analogs . The methylene group (CH₂) linking benzamide and triazole may appear at δ 4.5–5.0 ppm.
- Compound 8a : Aromatic protons at δ 7.47–8.39 ppm; methyl groups at δ 2.49 and 2.63 ppm.
- Compounds 7–9 : Aromatic protons (difluorophenyl) show splitting due to fluorine coupling.
Melting Points and Stability
Tautomerism and Crystallography
The sulfanylidene group in the target compound favors the thione tautomer (C=S), as seen in analogs like Compounds 7–9, where S-H stretches (~2500–2600 cm⁻¹) are absent . X-ray data for N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (R factor = 0.035) confirms planar triazole geometry and hydrogen-bonding networks stabilizing the structure .
Biological Activity
The compound 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring , which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In vitro assays showed that This compound has effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that the compound activates caspase pathways and modulates the expression of Bcl-2 family proteins, leading to increased apoptosis rates .
Enzyme Inhibition
Another notable activity is the inhibition of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could contribute to its antimicrobial and anticancer effects .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant zones of inhibition compared to control groups.
-
Case Study 2: Anticancer Mechanism
- Objective : To investigate the apoptotic mechanism in cancer cells.
- Method : Flow cytometry and Western blot analyses were utilized.
- Results : Increased levels of cleaved PARP and caspase-3 confirmed apoptosis induction.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
